4-Isopropylthiazole-2-carboxylic Acid: A Comprehensive Technical Guide
4-Isopropylthiazole-2-carboxylic Acid: A Comprehensive Technical Guide
An In-depth Exploration of the Chemical Properties, Synthesis, and Applications of a Key Heterocyclic Building Block in Modern Drug Discovery
Introduction
4-Isopropylthiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a thiazole ring with an isopropyl group and a carboxylic acid moiety, make it a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 4-isopropylthiazole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of 4-Isopropylthiazole-2-carboxylic acid is paramount for its effective handling, characterization, and application in synthetic chemistry.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C7H9NO2S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| CAS Number | 300831-06-5 | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [4] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 2 °C (36 °F) | [5] |
| Boiling Point | 231 °C (448 °F) (lit.) / 309.4±35.0 °C (Predicted) | [3][5] |
| Density | 1.238 g/cm³ at 25 °C (77 °F) (lit.) / 1.270±0.06 g/cm³ (Predicted) | [3][5] |
| pKa | 0.52±0.10 (Predicted) | [3] |
| LogP (Octanol/Water Partition Coefficient) | 2.01 (Calculated) | [5] |
The low melting point suggests that this compound may exist as a liquid or a low-melting solid at or near room temperature. The predicted pKa indicates it is a relatively strong acid for a carboxylic acid, a property influenced by the electron-withdrawing nature of the thiazole ring. The calculated LogP value suggests a moderate lipophilicity, indicating that bioaccumulation is not expected to be significant.[5]
Spectroscopic Data
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[8]
-
Thiazole Ring Proton: A singlet for the proton at the 5-position of the thiazole ring.
-
Isopropyl Group Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six methyl protons. The alpha protons to the carbonyl group typically resonate in the 2.0-3.0 ppm region.[6]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the range of 160-185 ppm.[7]
-
Thiazole Ring Carbons: Signals characteristic of an aromatic heterocyclic ring.
-
Isopropyl Group Carbons: Signals for the methine and methyl carbons.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.[8]
-
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹, typical for a carbonyl group in a carboxylic acid.[7]
-
C-N and C-S Stretches: Absorptions characteristic of the thiazole ring.
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z 171.
-
A prominent fragment would likely be the acylium ion (M-OH)+ resulting from the loss of the hydroxyl group.[6]
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 4-isopropylthiazole-2-carboxylic acid and its derivatives often involves the construction of the thiazole ring as a key step. A common and versatile method is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For 4-isopropylthiazole-2-carboxylic acid, a plausible synthetic route could involve the reaction of thiooxamic acid or its ester with 1-bromo-3-methyl-2-butanone.
Chemical Reactivity
The reactivity of 4-isopropylthiazole-2-carboxylic acid is dictated by its functional groups: the carboxylic acid and the thiazole ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. The formation of amides is particularly important in drug discovery for creating diverse libraries of compounds for biological screening.[9] The reactivity of the carbonyl carbon is influenced by the electron-donating resonance from the adjacent heteroatoms in the thiazole ring, which can decrease its electrophilicity.[9]
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating carboxylic acid group at the 2-position will direct incoming electrophiles to the 5-position. The nitrogen and sulfur heteroatoms also influence the ring's reactivity and provide sites for coordination with metal ions.
Applications in Drug Discovery and Medicinal Chemistry
Thiazole-containing compounds are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities.[10] 4-Isopropylthiazole-2-carboxylic acid serves as a valuable building block for the synthesis of novel therapeutic agents.
Role as a Synthetic Intermediate
The primary application of 4-isopropylthiazole-2-carboxylic acid is as a reagent in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of quinazoline substituted cyclopentane and proline-urea based macrocycles, which have been investigated as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[1][2]
Potential Pharmacological Activities of Derivatives
Derivatives of thiazole-carboxylic acids have been explored for various therapeutic applications:
-
Anticancer Agents: Thiazole derivatives have been discovered as potent cytotoxic agents against various cancer cell lines, including prostate cancer and melanoma.[11][12] Structural modifications of related thiazole compounds have led to the discovery of agents that inhibit tubulin polymerization.[12]
-
Antimicrobial Agents: The thiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[13][14] Derivatives are often synthesized and screened for their minimum inhibitory concentration (MIC) against various microbial strains.[13]
-
Antioxidant Agents: Thiazole-carboxamide derivatives have been investigated for their potential as potent antioxidant agents.[10]
The diverse biological activities of thiazole derivatives underscore the importance of 4-isopropylthiazole-2-carboxylic acid as a starting material for the discovery of new drugs.[10]
Experimental Protocols and Safety
Safe Handling and Storage
Safety Precautions:
-
4-Isopropylthiazole-2-carboxylic acid is toxic if swallowed or in contact with skin and harmful if inhaled.[5] It also causes serious eye irritation and is harmful to aquatic life.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[15]
-
Handling: Work under a fume hood.[5] Avoid breathing mist or vapors and prevent contact with skin and eyes.[16] Wash hands thoroughly after handling.[17]
-
Fire Safety: Forms explosive mixtures with air on intense heating.[5] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[16]
Storage:
-
Store in a cool, dry, and well-ventilated place.[15]
-
Keep containers tightly closed.[15]
-
Recommended storage temperature is -20°C.[1]
General Experimental Workflow for Amide Coupling
This protocol outlines a general procedure for the synthesis of an amide derivative from 4-isopropylthiazole-2-carboxylic acid, a common step in generating compound libraries for drug screening.
Materials:
-
4-Isopropylthiazole-2-carboxylic acid
-
Amine (R-NH₂)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 4-isopropylthiazole-2-carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
- 1. usbio.net [usbio.net]
- 2. 4-Isopropylthiazole-2-carboxylic acid | 300831-06-5 [chemicalbook.com]
- 3. 300831-06-5 CAS MSDS (4-Isopropylthiazole-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Isopropylthiazole-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. assets.greenbook.net [assets.greenbook.net]

